Ibuprofen arginine [WHO-DD]

acute pain dental pain onset of analgesia

Ibuprofen arginine (ibuprofen arginate) is the L-arginine salt of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, formed by combining racemic ibuprofen with the basic amino acid L-arginine in a 1:1 molar ratio. It belongs to the class of fast-acting ibuprofen salts specifically designed to overcome the slow dissolution and absorption kinetics of standard ibuprofen free acid.

Molecular Formula C19H32N4O4
Molecular Weight 380.5 g/mol
CAS No. 57469-82-6
Cat. No. B1242172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen arginine [WHO-DD]
CAS57469-82-6
Synonyms2-(4-isobutylphenyl)propanoic acid - L-arginine (1:1)
ibuprofen arginate
ibuprofen arginine
R-ibuprofen-Arg
Spedifen
Molecular FormulaC19H32N4O4
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].C(CC(C(=O)O)N)C[NH+]=C(N)N
InChIInChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1
InChIKeyGCCOJNYCFNSJII-VWMHFEHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ibuprofen Arginine (CAS 57469-82-6): A Rapid-Absorption Amino Acid Salt of Ibuprofen for Acute Pain Management


Ibuprofen arginine (ibuprofen arginate) is the L-arginine salt of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, formed by combining racemic ibuprofen with the basic amino acid L-arginine in a 1:1 molar ratio [1]. It belongs to the class of fast-acting ibuprofen salts specifically designed to overcome the slow dissolution and absorption kinetics of standard ibuprofen free acid [2]. The incorporation of arginine as the counterion dramatically enhances aqueous solubility—from <0.1 mg/mL for the free acid to approximately 20 mg/mL for the salt—while simultaneously delivering arginine as a nitric oxide synthase (NOS) substrate with potential cardiovascular implications [3]. Marketed under trade names such as Spedifen and Spididol, ibuprofen arginine is formulated as oral granules, sachets, and tablets intended for acute mild-to-moderate pain conditions where rapid analgesic onset is clinically required [1][2].

1
Rapid-absorption PK study tool for early exposure research
Absorption rate differentiates from standard ibuprofen free acid
2
High aqueous solubility supports fast-dissolving formulation research
Enables solid-dosage and solution-based study designs
3
Unique eNOS substrate activity for NO pathway/cardiovascular research
Not present in other ibuprofen salts

Why Ibuprofen Arginine Cannot Be Simply Substituted by Other Ibuprofen Salts or Free Acid Formulations


Although all ibuprofen salts deliver the same active moiety, clinically meaningful differences in absorption rate, peak plasma concentration, and time to analgesic onset preclude direct therapeutic interchangeability [1]. Standard ibuprofen free acid exhibits a median Tmax of approximately 90 minutes, whereas ibuprofen arginine achieves Tmax in 29–35 minutes—a 2.5- to 3-fold reduction [2]. This pharmacokinetic gap translates into 16–24 minutes faster time to meaningful pain relief in direct head-to-head clinical trials [3]. Furthermore, among ibuprofen-amino acid salts, only the arginine salt provides a dual pharmacological mechanism: COX-2 inhibition plus NOS substrate activity via codelivered arginine, a feature absent in ibuprofen sodium and ibuprofen lysinate [4]. The evidence below quantifies these differentiation dimensions in detail.

Target
Ibuprofen Arginine
Rapid absorption, eNOS substrate activity, high water solubility
Potential Substitute
Standard Ibuprofen Free Acid
Slower absorption may shift onset-related endpoints; limited aqueous solubility complicates some formulations
Target
Ibuprofen Arginine
Dual COX-2 inhibition + NO pathway modulation
Potential Substitute
Ibuprofen Sodium / Lysinate
Lack eNOS substrate activity; mechanistic profile may not transfer to NO-pathway studies

Quantitative Differentiation Evidence for Ibuprofen Arginine Versus Comparator Formulations


Time to Meaningful Pain Relief in Postoperative Dental Pain: Ibuprofen Arginine vs. Standard Ibuprofen

In a randomized, double-blind, placebo-controlled trial involving 498 patients with postoperative dental pain, ibuprofen arginate produced meaningfully faster pain relief than standard ibuprofen at both the 200 mg and 400 mg dose levels [1]. The median time to meaningful pain relief was reduced by 16–24 minutes, and a significantly higher proportion of patients achieved meaningful relief within the first hour post-dose [1].

Onset of Analgesia
Head-to-head
Arginine 200 mg: 29 min; Standard 200 mg: 52 min (P<0.05)
Reported faster endpoint response context
Postoperative dental pain model; n=498
acute pain dental pain onset of analgesia clinical trial

Systemic Absorption Rate: Tmax Comparison of Ibuprofen Arginine, Solubilized Ibuprofen Capsule, and Standard Ibuprofen

In a randomized, three-treatment, six-sequence crossover pharmacokinetic study in 36 healthy male volunteers, the median Tmax for ibuprofen arginine was 0.42 hours (approximately 25 minutes), compared with 1.25 hours (75 minutes) for standard ibuprofen—a 3-fold reduction in time to peak plasma concentration [1]. The solubilized ibuprofen capsule, another fast-acting formulation, reached a median Tmax of 0.50 hours (30 minutes) [1]. A systematic review of 30 pharmacokinetic studies (1,015 subjects) confirmed that fast-acting ibuprofen salts including arginine achieve median Tmax before 50 minutes (29–35 minutes for arginine, lysine, and sodium salts) versus 90 minutes for standard formulations [2].

Tmax Absorption
Head-to-head
Arginine: 0.42 h; Standard: 1.25 h (66% reduction)
Supports rapid absorption research context
Crossover PK study, n=36 healthy males
pharmacokinetics Tmax absorption rate crossover study

Early Plasma Concentration Advantage: Ibuprofen Arginine vs. Standard Ibuprofen at 30 and 60 Minutes Post-Dose

In a double-blind, randomized clinical trial in 226 dental pain patients, mean plasma ibuprofen concentrations at 30 minutes post-dose were 5.6-fold to 12.8-fold higher for ibuprofen arginine compared with standard ibuprofen, depending on dose [1]. At the 200 mg dose, ibuprofen arginine achieved 13.9 μg/mL at 30 minutes versus 2.5 μg/mL for standard ibuprofen; at 400 mg, the difference was 29.5 μg/mL versus 2.3 μg/mL [1]. By 60 minutes, concentrations remained substantially higher for ibuprofen arginine (15.7 and 29.3 μg/mL for 200 and 400 mg, respectively) compared with standard ibuprofen (5.0 and 7.4 μg/mL) [1]. This early concentration advantage was corroborated by the Cattaneo and Clementi (2010) review, which concluded that ibuprofen arginine consistently produces higher Cmax and lower Tmax across all tested doses without shortening elimination half-life [2].

Early Plasma Exposure
Head-to-head
5.6-fold (200 mg) to 12.8-fold (400 mg) higher at 30 min vs. standard
Reported early exposure context
n=226, postoperative dental pain model
plasma concentration early exposure Cmax bioavailability

COX-2 Pharmacodynamic Inhibition: PGE2 Weighted Average Inhibition for Ibuprofen Arginine vs. Standard Ibuprofen

The Shin et al. (2017) crossover study assessed COX-2 pharmacodynamic effect by measuring lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) inhibition over 8 hours post-dose [1]. The time-weighted average inhibition (WAI) of PGE2—a direct measure of COX-2 inhibitory activity—was significantly greater for ibuprofen arginine (18.4%) compared with standard ibuprofen (11.6%), representing a 59% relative increase in COX-2 inhibition over the 8-hour assessment window [1]. The solubilized ibuprofen capsule produced an identical WAI of 18.4%, indicating that both fast-acting formulations achieve superior COX-2 suppression compared to the standard free acid [1].

COX-2 Target Engagement
Head-to-head
WAI PGE2: Arginine 18.4% vs. Standard 11.6% (59% relative increase)
Supports COX-2 inhibition assay context
Ex vivo LPS-induced PGE2, n=36
COX-2 inhibition PGE2 pharmacodynamics time-weighted average inhibition

eNOS Substrate Activity: A Unique Cardiovascular Mechanistic Differentiation of Ibuprofen Arginine Not Shared by Ibuprofen Sodium

In a series of in vitro and in vivo experiments, Kirkby et al. (2016) demonstrated that while ibuprofen arginate and ibuprofen sodium exhibit comparable COX-2 inhibitory activity, only ibuprofen arginate serves as a substrate for nitric oxide synthase (NOS) [1]. Ibuprofen arginate, but not ibuprofen sodium, reversed the inhibitory effects of asymmetric dimethylarginine (ADMA) and NG-nitro-L-arginine methyl ester (L-NAME) on both inducible NOS (macrophages) and endothelial NOS (aorta) in vitro, and restored normal blood pressure in vivo in a rat model of NOS inhibition [1]. The Ahmetaj-Shala et al. (2017) study further confirmed that ibuprofen arginate retains full anti-platelet and anti-cancer activity with similar or increased potency compared to ibuprofen sodium, while uniquely providing the potential for improved cardiovascular safety through arginine-mediated NO pathway augmentation [2].

eNOS Substrate Activity
Head-to-head
Present: Arginine; Absent: Ibuprofen sodium
Unique mechanistic differentiation context
In vitro iNOS/eNOS and in vivo rat model
eNOS nitric oxide ADMA cardiovascular safety arginine

Aqueous Solubility Enhancement: Ibuprofen Arginine vs. Ibuprofen Free Acid

Ibuprofen free acid is a BCS Class II drug with pH-dependent aqueous solubility reported as less than 0.1 mg/mL in water [1]. Conversion to the arginine salt increases aqueous solubility to approximately 20 mg/mL, representing at minimum a 200-fold enhancement . A 2023 solubility study by Valizadeh et al. demonstrated that among basic amino acids tested, arginine (ARG) produced a more robust, concentration-dependent solubility enhancement for ibuprofen than lysine (LYS) across pH 1.2 to 7.4, and that the solubility improvement was pH-dependent and amino acid concentration-dependent [2]. The Ojarinta et al. (2017) spray-drying study further showed that co-amorphous ibuprofen-arginine (1:1 and 1:2 molar ratios) forms a single-phase system stabilized by salt formation, exhibiting improved dissolution characteristics compared to pure crystalline ibuprofen or physical mixtures, with no crystallization over 1 year of stability testing [3].

Solubility Enhancement
Class-level
Arginine: ~20 mg/mL; Free acid: <0.1 mg/mL (≥200-fold)
Supports formulation development context
pH-dependent solubility; spray-dried co-amorphous stable 1 year
solubility dissolution BCS class II formulation arginine salt

High-Value Application Scenarios for Ibuprofen Arginine Based on Quantitative Differentiation Evidence


Acute Postoperative Dental Pain Management Requiring Analgesic Onset Within 30 Minutes

Based on the direct head-to-head evidence showing a median time to meaningful pain relief of 28–29 minutes for ibuprofen arginate 200–400 mg versus 44–52 minutes for standard ibuprofen, ibuprofen arginine is the rational selection for dental surgery settings where rapid-onset, non-opioid analgesia is prioritized [1]. The 77.6%–83.7% rate of patients achieving meaningful relief within the first hour—compared with 61.0%–63.0% for standard ibuprofen—supports its use in day-surgery and ambulatory oral surgery protocols [1].

Formulation Development of Fast-Dissolving Oral Dosage Forms (Granules, Sachets, Effervescent Tablets)

The ≥200-fold aqueous solubility advantage of ibuprofen arginate (~20 mg/mL) over ibuprofen free acid (<0.1 mg/mL) makes it the preferred ibuprofen source for developing water-soluble, rapid-dissolution oral formulations [2]. Co-amorphous ibuprofen-arginine systems produced by spray drying from aqueous solution exhibit single-phase behavior with improved dissolution, no crystallization over 1 year, and drug-arginine molar ratios of 1:1 to 1:2—parameters directly applicable to solid dosage form development [3].

Preclinical or Clinical Research Investigating NSAID Cardiovascular Safety via NO Pathway Augmentation

The unique eNOS substrate activity of ibuprofen arginate—absent in ibuprofen sodium and other salt forms—supports its selection as the investigational agent in studies examining the COX-2/ADMA/NOS axis and NSAID-associated cardiovascular risk [4]. The demonstration that ibuprofen arginate, but not ibuprofen sodium, reverses ADMA-mediated NOS inhibition and restores blood pressure in vivo provides a mechanistic rationale for selecting this specific salt form in cardiovascular pharmacology research [4][5].

Bioequivalence and Comparative PK/PD Studies Using Ibuprofen Arginine as the Reference Fast-Acting Formulation

Because ibuprofen arginine achieves a median Tmax of 0.42 h (~25 min) with the highest COX-2 inhibitory WAI (18.4%) among tested ibuprofen formulations, it serves as an appropriate reference standard for bioequivalence studies of generic fast-acting ibuprofen products [6]. Its well-characterized pharmacokinetic profile—higher Cmax, lower Tmax, and comparable AUC and elimination half-life versus the free acid—provides a robust benchmark for evaluating new rapid-absorption ibuprofen formulations [7].

Application
Selection Property
Validation Focus
Acute pain onset-of-analgesia research models
Rapid absorption profile
Time-to-event analgesia endpoints in postoperative models
Fast-dissolving oral formulation research
Enhanced aqueous solubility
Dissolution and solid-state stability in co-amorphous systems
eNOS/NO pathway cardiovascular safety research
Unique eNOS substrate activity
ADMA/NOS inhibition reversal assays; in vivo blood pressure models
Bioequivalence and PK/PD reference standard
Well-characterized fast-absorption PK
Absorption rate and COX-2 inhibition benchmarks
Quote Request

Request a Quote for Ibuprofen arginine [WHO-DD]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.